ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
This complex compound belongs to the class of thiazole derivatives. Its intricate structure combines various functional groups, making it intriguing for both synthetic chemists and researchers in other fields. Let’s explore its preparation, reactions, applications, and unique features.
Preparation Methods
Synthetic Routes::
Stepwise Synthesis:
One-Pot Synthesis:
Industrial Production:: While industrial-scale production details are proprietary, the compound can be synthesized efficiently using established methods.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the phenolic hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole positions.
Reduction: Reduction of the carbonyl group is feasible.
Oxidation: Oxone, m-CPBA
Substitution: Alkyl halides, amines
Reduction: Sodium borohydride, lithium aluminum hydride
- Oxidation: 4-tert-butylphenyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
Chemistry: As a versatile building block for drug discovery and materials science.
Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory, anticancer).
Industry: Used in the synthesis of novel compounds or as a reference standard.
Mechanism of Action
The compound’s effects likely involve interactions with specific protein targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. Its structure can be broken down as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen which is often associated with various biological activities.
- Pyrrole Moiety : Known for its role in many natural products and pharmaceuticals.
- Hydroxy and Carbonyl Groups : These functional groups are crucial for the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit:
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating a potential for antimicrobial applications.
- Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
Antioxidant Activity
A study conducted by Gawad et al. (2010) demonstrated that compounds similar to this compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
Antimicrobial Screening
In a comparative study, a derivative of the compound was tested against several pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics such as ciprofloxacin, indicating strong antimicrobial potential .
Antitumor Activity
Research by Al-Suwaidan et al. (2016) highlighted the antitumor properties of thiazole derivatives. In vitro assays showed that the compound could induce apoptosis in cancer cells, suggesting its utility in cancer therapy .
Summary of Biological Activities
Synthesis Pathway Overview
The synthesis of this compound involves several steps:
- Formation of Thiazole Ring : Utilizing thioketones and aldehydes.
- Pyrrole Synthesis : Through cyclization reactions involving amines.
- Final Esterification : To yield the ethyl ester form.
Properties
Molecular Formula |
C31H34N2O6S |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O6S/c1-8-38-21-14-15-22(17(3)16-21)25(34)23-24(19-10-12-20(13-11-19)31(5,6)7)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-9-2/h10-16,24,34H,8-9H2,1-7H3/b25-23+ |
InChI Key |
BTKZIROVCGIUDI-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)O)C |
Origin of Product |
United States |
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